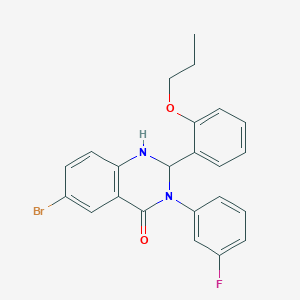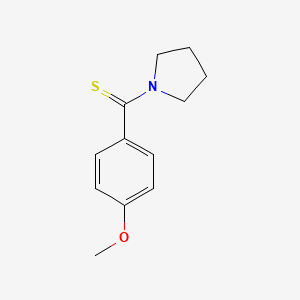
6-bromo-3-(3-fluorophenyl)-2-(2-propoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features bromine, fluorine, and propoxyphenyl groups, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with an appropriate aldehyde or ketone forms the quinazolinone core.
Introduction of the Bromine Atom: Bromination of the quinazolinone core using bromine or a brominating agent like N-bromosuccinimide.
Substitution Reactions: Introduction of the fluorophenyl and propoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propoxyphenyl group.
Reduction: Reduction reactions could target the quinazolinone core or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone with a carboxylic acid group, while substitution could introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
6-BROMO-3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a therapeutic agent for diseases like cancer or inflammation.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an anti-cancer agent, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation. The molecular targets could include kinases, receptors, or DNA.
Comparación Con Compuestos Similares
Similar Compounds
6-BROMO-2-(2-PROPOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the fluorophenyl group.
3-(3-FLUOROPHENYL)-2-(2-PROPOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the bromine atom.
6-BROMO-3-(3-FLUOROPHENYL)-4(1H)-QUINAZOLINONE: Lacks the propoxyphenyl group.
Uniqueness
The presence of both bromine and fluorine atoms, along with the propoxyphenyl group, may confer unique chemical reactivity and biological activity compared to similar compounds. These features could enhance its potential as a therapeutic agent or a chemical probe.
Propiedades
Fórmula molecular |
C23H20BrFN2O2 |
|---|---|
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
6-bromo-3-(3-fluorophenyl)-2-(2-propoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H20BrFN2O2/c1-2-12-29-21-9-4-3-8-18(21)22-26-20-11-10-15(24)13-19(20)23(28)27(22)17-7-5-6-16(25)14-17/h3-11,13-14,22,26H,2,12H2,1H3 |
Clave InChI |
JYGHJQWPYCSJGK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC=C1C2NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10896155.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896156.png)
![1-ethyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10896160.png)

![1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10896169.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10896182.png)
![N-cyclopropyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10896198.png)
![(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10896221.png)
![7-[(3-Bromo-4,5-dimethoxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B10896225.png)
![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896228.png)
![5-ethyl-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896231.png)
![ethyl 2-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B10896237.png)
![4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide](/img/structure/B10896238.png)
